molecular formula C9H12N6O B2582846 N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 860648-92-6

N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2582846
CAS No.: 860648-92-6
M. Wt: 220.236
InChI Key: ZOXUMCCOFWWJAF-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound that features both imidazole and triazole rings These heterocyclic structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the triazole ring is a five-membered ring with three nitrogen atoms

Mechanism of Action

    Target of Action

    Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, and histamine . .

    Mode of Action

    The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets . Without specific information on “N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide”, it’s difficult to provide a detailed explanation of its interaction with its targets.

    Biochemical Pathways

    Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the formation of the imidazole and triazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The triazole ring can be synthesized through a variety of methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and triazole rings can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the nitrogen atoms within the rings.

    Substitution: Both rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxide, while substitution reactions can introduce various functional groups onto the rings, potentially enhancing the compound’s biological activity.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and triazole derivatives, such as:

    Clemizole: An antihistaminic agent with an imidazole ring.

    Omeprazole: An antiulcer drug containing a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

What sets N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide apart is the presence of both imidazole and triazole rings in a single molecule. This dual functionality can enhance its ability to interact with a broader range of biological targets, potentially leading to more versatile applications in medicinal chemistry and other fields .

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c16-9(4-15-7-11-6-14-15)12-2-1-8-3-10-5-13-8/h3,5-7H,1-2,4H2,(H,10,13)(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXUMCCOFWWJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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